molecular formula C12H13FO3 B13660696 Ethyl 2-(3-acetyl-5-fluorophenyl)acetate

Ethyl 2-(3-acetyl-5-fluorophenyl)acetate

Cat. No.: B13660696
M. Wt: 224.23 g/mol
InChI Key: NUVCDTBUFYVFRV-UHFFFAOYSA-N
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Description

Ethyl 2-(3-acetyl-5-fluorophenyl)acetate is an organic compound with a complex structure that includes an ethyl ester group, an acetyl group, and a fluorinated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-acetyl-5-fluorophenyl)acetate typically involves the esterification of 2-(3-acetyl-5-fluorophenyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-acetyl-5-fluorophenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(3-acetyl-5-fluorophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2-(3-acetyl-5-fluorophenyl)acetate involves its interaction with specific molecular targets and pathways. The compound’s acetyl and fluorophenyl groups can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-acetyl-5-fluorophenyl)acetate is unique due to the presence of both an acetyl group and a fluorinated phenyl ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

Molecular Formula

C12H13FO3

Molecular Weight

224.23 g/mol

IUPAC Name

ethyl 2-(3-acetyl-5-fluorophenyl)acetate

InChI

InChI=1S/C12H13FO3/c1-3-16-12(15)6-9-4-10(8(2)14)7-11(13)5-9/h4-5,7H,3,6H2,1-2H3

InChI Key

NUVCDTBUFYVFRV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=CC(=C1)F)C(=O)C

Origin of Product

United States

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